molecular formula C12H9BrO2S B14912767 2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one

2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one

Cat. No.: B14912767
M. Wt: 297.17 g/mol
InChI Key: SNIKCXYUYIKBCC-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one is an organic compound that features a bromophenyl group, a furan ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one typically involves the reaction of 4-bromothiophenol with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromothiophenol+2-Furoyl chlorideThis compound\text{4-Bromothiophenol} + \text{2-Furoyl chloride} \rightarrow \text{this compound} 4-Bromothiophenol+2-Furoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one
  • 2-((4-Methylphenyl)thio)-1-(furan-2-yl)ethan-1-one
  • 2-((4-Nitrophenyl)thio)-1-(furan-2-yl)ethan-1-one

Uniqueness

2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-(furan-2-yl)ethanone

InChI

InChI=1S/C12H9BrO2S/c13-9-3-5-10(6-4-9)16-8-11(14)12-2-1-7-15-12/h1-7H,8H2

InChI Key

SNIKCXYUYIKBCC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CSC2=CC=C(C=C2)Br

Origin of Product

United States

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